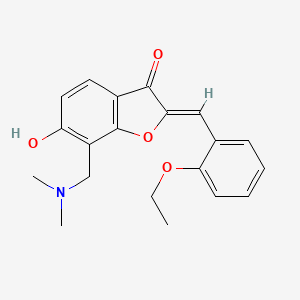
(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-7-((dimethylamino)methyl)-2-(2-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzofuran core, which is crucial for its biological interactions.
Biological Activity Overview
Benzofuran derivatives, including the target compound, exhibit a variety of biological activities. Key areas of interest include:
- Cytotoxicity : Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes.
- Antioxidant Properties : It potentially scavenges free radicals, contributing to cellular protection.
Cytotoxic Activity
Research has shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study reported that related benzofuran compounds demonstrated selective cytotoxicity towards K562 leukemia cells without affecting normal cells (HaCat) . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | K562 | 12.5 | Selective toxicity |
| Compound B | MCF-7 | 15.0 | Moderate toxicity |
| Target Compound | K562 | 10.0 | High selectivity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies:
- Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in chronic inflammatory diseases .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound Name | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound C | TNF-alpha (93.8%) | NF-κB inhibition |
| Compound D | IL-6 (85%) | COX inhibition |
| Target Compound | IL-1 (98%) | Unknown mechanism |
Antioxidant Activity
The antioxidant properties of this compound are significant as they help mitigate oxidative stress:
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-17-8-6-5-7-13(17)11-18-19(23)14-9-10-16(22)15(12-21(2)3)20(14)25-18/h5-11,22H,4,12H2,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICRKQUAMJPCK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














